1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a trifluoromethyl group attached to the ethanone moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-pyrrole with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as palladium chloride (PdCl2) or gold chloride (AuCl), and can be enhanced using microwave-assisted heating to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-pyrrol-1-yl)-2-methyldecane-1,3-dione: A similar compound with a different substituent on the pyrrole ring.
Imidazole-containing compounds: Share similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
1-(2,3-Dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H6F3NO |
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Molecular Weight |
165.11 g/mol |
IUPAC Name |
1-(2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1,3H,2,4H2 |
InChI Key |
QZLVNFMDKCETMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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